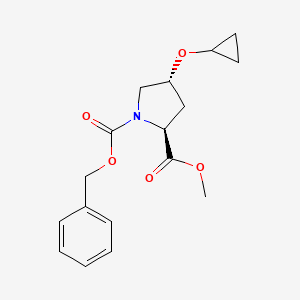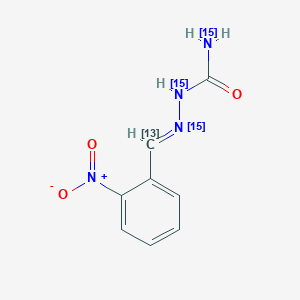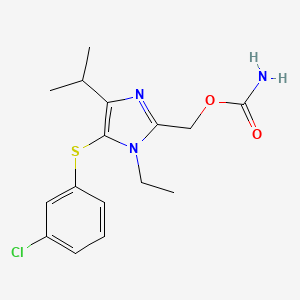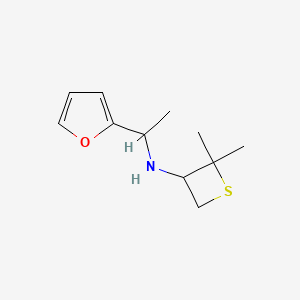
1-Benzyl 2-methyl (2S,4R)-4-cyclopropoxypyrrolidine-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl 2-methyl (2S,4R)-4-cyclopropoxypyrrolidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives This compound is notable for its unique structural features, which include a cyclopropoxy group and a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl 2-methyl (2S,4R)-4-cyclopropoxypyrrolidine-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, introduction of the cyclopropoxy group, and subsequent functionalization to achieve the desired product. Common reagents used in these reactions include organozinc reagents, bromoisindoline derivatives, and various protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, process optimization techniques such as continuous flow chemistry may be employed to scale up the production while maintaining consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions
1-Benzyl 2-methyl (2S,4R)-4-cyclopropoxypyrrolidine-1,2-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
1-Benzyl 2-methyl (2S,4R)-4-cyclopropoxypyrrolidine-1,2-dicarboxylate has several scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Benzyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate
- 1-Benzyl 2-methyl (2S,4R)-4-((tert-butoxycarbonyl)amino)pyrrolidine-1,2-dicarboxylate
- 1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate
Uniqueness
1-Benzyl 2-methyl (2S,4R)-4-cyclopropoxypyrrolidine-1,2-dicarboxylate is unique due to its cyclopropoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action .
Eigenschaften
Molekularformel |
C17H21NO5 |
|---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
1-O-benzyl 2-O-methyl (2S,4R)-4-cyclopropyloxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C17H21NO5/c1-21-16(19)15-9-14(23-13-7-8-13)10-18(15)17(20)22-11-12-5-3-2-4-6-12/h2-6,13-15H,7-11H2,1H3/t14-,15+/m1/s1 |
InChI-Schlüssel |
FAEUGXVJDAGPIQ-CABCVRRESA-N |
Isomerische SMILES |
COC(=O)[C@@H]1C[C@H](CN1C(=O)OCC2=CC=CC=C2)OC3CC3 |
Kanonische SMILES |
COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)OC3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Bromo-2-(4-fluorophenyl)-6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/no-structure.png)




![2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B12938270.png)



